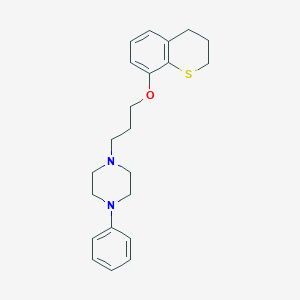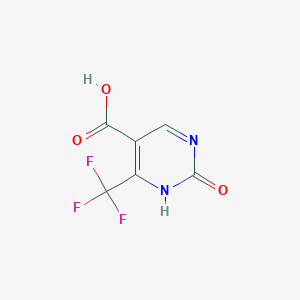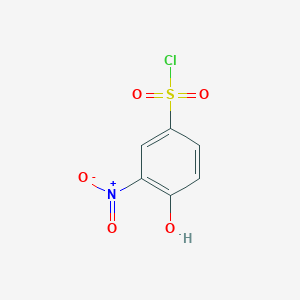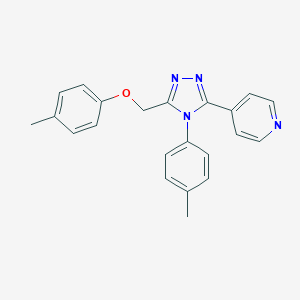
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications.
作用機序
The mechanism of action of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells through the disruption of essential cellular processes. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to interact with specific enzymes and proteins, leading to the modulation of their activity.
Biochemical and Physiological Effects:
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells, including Candida albicans, Escherichia coli, and breast cancer cells. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to exhibit antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various scientific research studies. However, Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- also has some limitations. It can be toxic to certain cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the field of material science, such as the development of new catalysts. Additionally, further studies are needed to fully understand the mechanism of action of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- and its potential applications in the treatment of various diseases.
合成法
The synthesis of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- can be achieved through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of pyridine, 4-(4-methylphenyl)-1,2,4-triazole-3-thiol, and 4-methylphenoxyacetic acid as starting materials. The reaction proceeds through a series of steps involving the use of different chemical reagents such as acetic anhydride, sodium hydroxide, and hydrochloric acid. The final product is obtained after purification through column chromatography.
科学的研究の応用
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to have potential applications in the field of material science and catalysis.
特性
CAS番号 |
141079-05-2 |
|---|---|
製品名 |
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- |
分子式 |
C22H20N4O |
分子量 |
356.4 g/mol |
IUPAC名 |
4-[5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H20N4O/c1-16-3-7-19(8-4-16)26-21(15-27-20-9-5-17(2)6-10-20)24-25-22(26)18-11-13-23-14-12-18/h3-14H,15H2,1-2H3 |
InChIキー |
XJSCRALNUGHQKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC=C(C=C4)C |
その他のCAS番号 |
141079-05-2 |
同義語 |
4-(5-((4-Methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-y l)pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



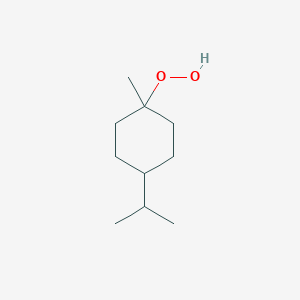
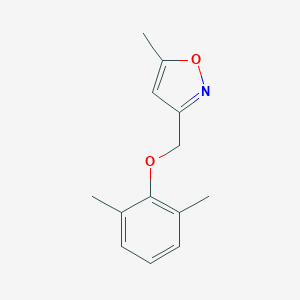
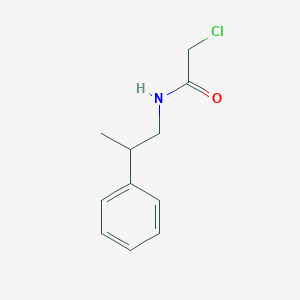
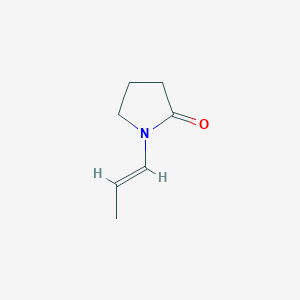
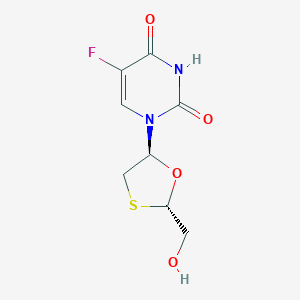
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)

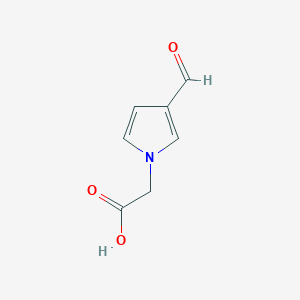
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)

